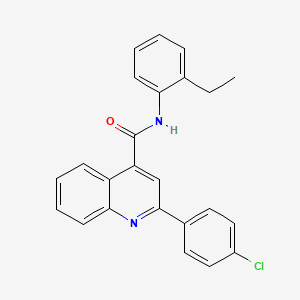![molecular formula C15H14N6O2 B11655547 N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11655547.png)
N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide est un composé organique complexe qui présente un cycle benzimidazole fusionné à un cycle oxadiazole, ainsi qu'un groupe cyanopropyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie courante commence par la préparation du noyau benzimidazole, suivie de l'introduction du cycle oxadiazole et du groupe cyanopropyle. L'étape finale implique l'acylation pour former le groupe acétamide. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour assurer des rendements élevés et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le groupe nitrile en une amine ou en d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, ainsi que divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des solvants, des températures et parfois des catalyseurs spécifiques pour mener les réactions à terme.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que la réduction peut produire un dérivé d'amine.
Applications de recherche scientifique
N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut avoir un potentiel en tant que molécule biologiquement active, avec des applications dans la découverte et le développement de médicaments.
Médecine : Il pourrait être étudié pour ses effets thérapeutiques potentiels, tels que ses propriétés antimicrobiennes ou anticancéreuses.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action de N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle benzimidazole est connu pour interagir avec diverses enzymes et récepteurs, inhibant potentiellement leur activité. Le cycle oxadiazole peut également contribuer à la bioactivité du composé en interagissant avec différentes cibles moléculaires. Les voies exactes impliquées dépendraient de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-{4-[1-(3-CYANOPROPYL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés du benzimidazole et du oxadiazole, tels que :
- Benzimidazole-2-yl-acétamide
- 1-(3-cyanopropyl)-1H-benzimidazole
- 1,2,5-oxadiazole-3-yl-acétamide
Unicité
Ce qui distingue N-{4-[1-(3-cyanopropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acétamide, c'est la combinaison des cycles benzimidazole et oxadiazole avec le groupe cyanopropyle. Cette structure unique peut entraîner des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H14N6O2 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
N-[4-[1-(3-cyanopropyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C15H14N6O2/c1-10(22)17-14-13(19-23-20-14)15-18-11-6-2-3-7-12(11)21(15)9-5-4-8-16/h2-3,6-7H,4-5,9H2,1H3,(H,17,20,22) |
Clé InChI |
QHXSTQWUICTUTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)

![pentyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11655485.png)
![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11655505.png)

![ethyl (2Z)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655513.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]-3-nitrobenzamide](/img/structure/B11655514.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655515.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655518.png)
![ethyl (2E)-2-cyano-3-{1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}acrylate](/img/structure/B11655521.png)

![1-{7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B11655534.png)
![(5Z)-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655535.png)
